An In-depth Technical Guide to Bis(dichlorophosphino)methylamine
An In-depth Technical Guide to Bis(dichlorophosphino)methylamine
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Bis(dichlorophosphino)methylamine, with the CAS number 17648-16-7 , is a reactive organophosphorus compound that serves as a versatile precursor in the synthesis of various phosphorus-containing molecules.[1][2][3] Its structure features a central methylamine nitrogen atom bonded to two dichlorophosphino (-PCl₂) groups. This arrangement of reactive P-Cl bonds makes it a valuable building block for creating complex organophosphorus ligands, which are pivotal in catalysis and materials science. This guide provides a detailed overview of its properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and drug development.
While direct pharmaceutical applications of Bis(dichlorophosphino)methylamine are not widely documented, the broader class of organophosphorus compounds is of immense importance in medicinal chemistry. These compounds are integral to the development of antiviral drugs, anticancer agents, and bisphosphonates for bone-related diseases. The unique reactivity of molecules like Bis(dichlorophosphino)methylamine allows for the construction of novel phosphorus-based scaffolds that are essential for drug design and discovery.
Chemical and Physical Properties
Bis(dichlorophosphino)methylamine is a moisture-sensitive compound, a common characteristic of many organophosphorus halides.[2] Due to its reactivity, detailed physical properties such as melting and boiling points are not extensively reported in readily available literature.
| Property | Value | Source(s) |
| CAS Number | 17648-16-7 | [1][2][3] |
| Molecular Formula | CH₃Cl₄NP₂ | [1][2] |
| Molecular Weight | 232.80 g/mol | [2] |
| IUPAC Name | N,N-bis(dichlorophosphanyl)methanamine | [1] |
| Synonyms | Bis(dichlorophosphino)methylamine | [1] |
| Appearance | Off-white to slight yellow solid | [4] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of Bis(dichlorophosphino)methylamine is not readily available in the reviewed literature. However, related compounds, such as the oxidized derivative Bis(dichlorophosphinyl)methylamine ([
The following diagram illustrates a plausible synthetic workflow based on analogous reactions.
Caption: Plausible synthetic workflow for Bis(dichlorophosphino)methylamine.
Spectroscopic Characterization
Detailed spectroscopic data for Bis(dichlorophosphino)methylamine is not extensively published. However, based on the analysis of its oxidized analogs and general principles of spectroscopy, the following characteristics can be anticipated:[5]
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³¹P NMR: A sharp singlet in the ³¹P NMR spectrum is expected, with a chemical shift characteristic of a trivalent phosphorus atom bonded to two chlorine atoms and a nitrogen atom. PubChem indicates the availability of ³¹P NMR data, including chemical shift and spin-spin coupling constants.[1]
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¹H NMR: The ¹H NMR spectrum would likely show a singlet for the methyl protons. Coupling to the two phosphorus nuclei (²J(P,H)) might be observed, potentially leading to a triplet or a more complex multiplet.
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¹³C NMR: A single resonance for the methyl carbon is expected, which may also exhibit coupling to the phosphorus atoms (¹J(P,C)).
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IR Spectroscopy: The infrared spectrum would be characterized by stretching and bending vibrations of the C-H, C-N, P-Cl, and P-N bonds.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and other fragments.
Reactivity and Potential Applications
The reactivity of Bis(dichlorophosphino)methylamine is dominated by the two dichlorophosphino groups. The phosphorus-chlorine bonds are susceptible to nucleophilic attack, making this compound a valuable precursor for the synthesis of a wide range of organophosphorus compounds.
Reactions with Amines
Bis(dichlorophosphino)methylamine and its oxidized analogs react with primary and secondary amines, leading to the substitution of the chlorine atoms. For instance, the reaction of the oxidized form, Bis(dichlorophosphinyl)methylamine, with dimethylamine results in the formation of mono-, bis-, tris-, and tetrakis-dimethylamino derivatives.[6] Furthermore, reactions with primary amines can lead to cyclization, forming cyclodiphosphazanes.[7] These reactions highlight the potential of Bis(dichlorophosphino)methylamine as a scaffold for building complex nitrogen- and phosphorus-containing heterocyclic systems.
Caption: Reactivity of Bis(dichlorophosphino)methylamine with amines.
Potential Applications in Ligand Synthesis
The ability to substitute the chlorine atoms with various nucleophiles makes Bis(dichlorophosphino)methylamine a promising candidate for the synthesis of novel phosphine ligands. By reacting it with appropriate nucleophiles, such as primary or secondary phosphines, alcohols, or Grignard reagents, a diverse library of bidentate phosphine ligands can be generated. These ligands can then be used in transition-metal catalysis for a variety of organic transformations.
Safety and Handling
Bis(dichlorophosphino)methylamine is a hazardous chemical and must be handled with appropriate safety precautions.
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Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.
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Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
Conclusion
Bis(dichlorophosphino)methylamine is a highly reactive organophosphorus compound with significant potential as a building block in synthetic chemistry. Its two dichlorophosphino groups provide reactive sites for the introduction of a wide range of functionalities, enabling the synthesis of novel phosphine ligands and complex heterocyclic systems. While its direct applications in drug development are not yet established, its role as a precursor to more complex organophosphorus molecules, which are vital in medicinal chemistry, underscores its importance. Researchers working with this compound should be well-versed in its reactivity and adhere to strict safety protocols due to its hazardous nature. Further exploration of the chemistry of Bis(dichlorophosphino)methylamine is likely to uncover new synthetic methodologies and applications in catalysis and materials science.
References
- R. Keat. Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P(:O)]2NMe. Journal of the Chemical Society, Dalton Transactions, 1972, 2192-2196. [Link]
- R. Keat. Synthesis of dichlorophosphinyl and dichlorophosphinothioyl derivatives of methylamine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1970, 2732-2735. [Link]
- R. Keat. Cyclisation of bis(dichlorophosphino)-, bis(dichlorophosphinoyl)-, and bis(dichlorophosphinothioyl)-amines by primary amines. Journal of the Chemical Society, Dalton Transactions, 1972, 2196-2200. [Link]
- PubChem. Bis(dichlorophosphino)methylamine. National Center for Biotechnology Information. [Link]
- LookChem. Best price/ Bis(dichlorophosphino)MethylaMine, Min. 97% CAS NO.17648-16-7. [Link]
- NIST. Bis(dichlorophosphino)methylamine. National Institute of Standards and Technology. [Link]
Sources
- 1. Bis(dichlorophosphino)methylamine | CH3Cl4NP2 | CID 140264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. Bis(dichlorophosphino)methylamine [webbook.nist.gov]
- 4. Best price/ Bis(dichlorophosphino)MethylaMine, Min. 97% CAS NO.17648-16-7, CasNo.17648-16-7 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]
- 5. Synthesis of dichlorophosphinyl and dichlorophosphinothioyl derivatives of methylamine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P(:O)]2NMe - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Cyclisation of bis(dichlorophosphino)-, bis(dichlorophosphinoyl)-, and bis(dichlorophosphinothioyl)-amines by primary amines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
